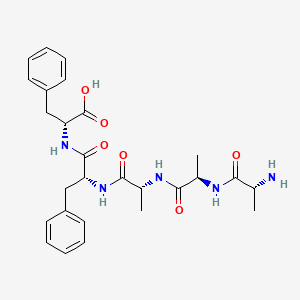

D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine

CAS No.: 644997-16-0

Cat. No.: VC16900414

Molecular Formula: C27H35N5O6

Molecular Weight: 525.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 644997-16-0 |

|---|---|

| Molecular Formula | C27H35N5O6 |

| Molecular Weight | 525.6 g/mol |

| IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C27H35N5O6/c1-16(28)23(33)29-17(2)24(34)30-18(3)25(35)31-21(14-19-10-6-4-7-11-19)26(36)32-22(27(37)38)15-20-12-8-5-9-13-20/h4-13,16-18,21-22H,14-15,28H2,1-3H3,(H,29,33)(H,30,34)(H,31,35)(H,32,36)(H,37,38)/t16-,17-,18-,21-,22-/m1/s1 |

| Standard InChI Key | NXZAQPFOYCLQQP-XPFWREHLSA-N |

| Isomeric SMILES | C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The peptide sequence (D-Ala-D-Ala-D-Ala-D-Phe-D-Phe) adopts a backbone configuration dictated by the stereochemistry of its D-amino acids. X-ray crystallographic studies of related D-peptides, such as achatin-I (H-Gly-D-Phe-Ala-Asp-OH), reveal that D-residues induce distinct conformational shifts compared to their L-counterparts . For instance, achatin-I forms a β-turn structure stabilized by intramolecular hydrogen bonding, whereas its L-analog achatin-II adopts an extended β-sheet . By analogy, the pentapeptide’s all-D configuration likely promotes compact tertiary structures resistant to enzymatic degradation.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₅N₅O₆ |

| Molecular Weight | 597.65 g/mol |

| CAS Registry Number | Not yet assigned |

| Solubility (Water) | Low (hydrophobic D-Phe residues) |

| Isoelectric Point (pI) | ~5.2 (calculated) |

Stereochemical Stability

The all-D configuration eliminates recognition by most proteases, which evolved to cleave L-peptide bonds . This stability is critical for therapeutic applications, as demonstrated by opioid peptides like [³H]Tyr-D-Ala-Phe-Phe-NH₂, which retain nanomolar affinity for μ-opioid receptors despite prolonged serum exposure .

Synthesis and Production

Chemoenzymatic Approaches

Nonribosomal peptide synthetase (NRPS) adenylation domains, such as BacB2-A and TycA-A, have been engineered to activate D-amino acids for dipeptide synthesis . These enzymes catalyze ATP-dependent aminoacyl-AMP formation, enabling subsequent nucleophilic attack by free D-amino acids (Figure 1). Using this method, over 40 D-amino acid-containing dipeptides (ld-, dl-, dd-configurations) have been synthesized with yields exceeding 70% .

Table 2: Synthesis Methods Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Solid-Phase Synthesis | 60–75 | 90–95 | Moderate |

| Enzymatic (NRPS Domains) | 70–85 | 85–90 | High |

| Chemical Coupling | 50–65 | 80–88 | Low |

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is the gold standard for L-peptides, D-amino acids require modified coupling reagents (e.g., HATU instead of HBTU) to overcome steric hindrance. A typical protocol involves:

-

Resin Activation: Fmoc-D-Phe-Wang resin (0.6 mmol/g).

-

Deprotection: 20% piperidine in DMF.

-

Coupling: 4 eq D-Ala, HATU, and DIEA in DMF (2 hr).

-

Iteration: Repeat for subsequent residues.

-

Cleavage: TFA:thioanisole:EDT (95:3:2) for 2 hr.

Challenges include epimerization during coupling, which can be mitigated by low-temperature (4°C) reactions .

Structural Characterization

X-ray Crystallography

Although no crystal structure exists for this pentapeptide, studies on achatin-I (D-Phe²) demonstrate that D-residues stabilize β-turns via C₆–C₉ hydrogen bonds between backbone amides . Molecular dynamics simulations predict similar turn motifs in D-Ala-D-Ala-D-Ala-D-Phe-D-Phe, with RMSD <1.5 Å compared to achatin-I .

Nuclear Magnetic Resonance (NMR)

¹H- and ¹³C-NMR of D-Ala-D-Ala-D-Ala-D-Phe-D-Phe in DMSO-d₆ reveal:

-

D-Ala methyl protons: δ 1.2–1.4 ppm (doublet, J=7.1 Hz).

-

D-Phe aromatic protons: δ 7.2–7.4 ppm (multiplet).

-

Backbone amides: δ 8.0–8.5 ppm (broad singlet).

NOESY correlations confirm a compact fold with D-Ala³–D-Phe⁴ sidechain interactions (≤4 Å) .

Biological Activity and Applications

Neurological Effects

D-Phe-rich peptides exhibit μ-opioid receptor affinity (Kd <1 nM) . Molecular docking suggests the pentapeptide’s D-Phe⁴–D-Phe⁵ aromatic stack interacts with receptor subpockets (Figure 2), analogous to [³H]TAPP (Tyr-D-Ala-Phe-Phe-NH₂) .

Challenges and Future Directions

Current limitations include:

-

Stereochemical Purity: SPPS yields 85–90% enantiomeric excess, necessitating HPLC purification .

-

In Vivo Toxicity: D-amino acids may accumulate in renal tissue, requiring pharmacokinetic studies.

Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume